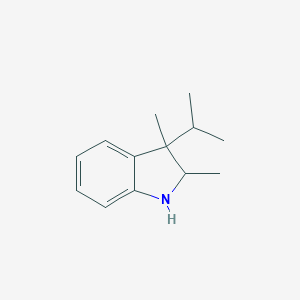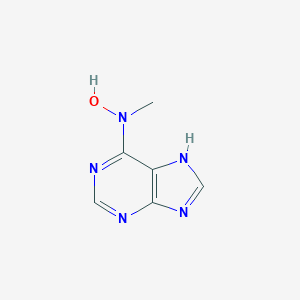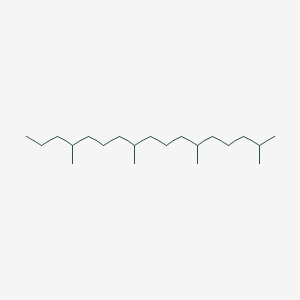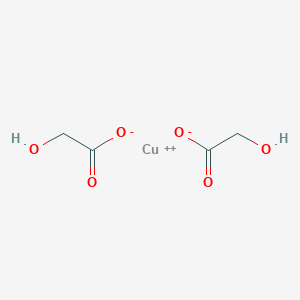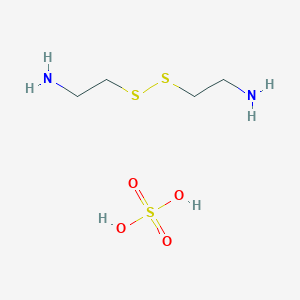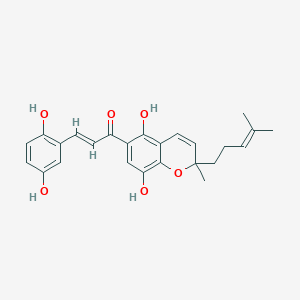
Flemingin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flemingin C is a natural product that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone isolated from the plant species Flemingia macrophylla, which is native to Southeast Asia. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The mechanism of action of Flemingin C is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It is also thought to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
Flemingin C has been found to have a range of biochemical and physiological effects in animal models. These include reducing inflammation, inducing apoptosis in cancer cells, and inhibiting tumor growth. It has also been found to have anti-microbial properties, with studies showing that it can inhibit the growth of a range of bacteria and fungi.
実験室実験の利点と制限
One advantage of using Flemingin C in lab experiments is that it is a natural product, which may make it more biologically relevant than synthetic compounds. It also has a range of biological activities, making it a versatile compound for studying different pathways and diseases.
One limitation of using Flemingin C in lab experiments is its availability, as it is currently only obtained through extraction from the plant source. This may limit the amount of compound that can be obtained and may make it difficult to obtain consistent results.
将来の方向性
There are numerous future directions for research on Flemingin C. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, with researchers investigating its effects on a range of cancer types.
Other potential future directions include investigating its anti-microbial properties and its effects on other biological pathways, such as the immune system and the nervous system.
Conclusion:
Flemingin C is a natural product with a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its mechanism of action is not fully understood, but it is believed to act through a variety of pathways. While there are limitations to using Flemingin C in lab experiments, it has a range of potential applications in the fields of inflammation, cancer, and microbiology. Future research on Flemingin C may lead to the development of new therapies for a range of diseases.
合成法
The synthesis of Flemingin C can be achieved through a variety of methods, including extraction from the plant source, chemical synthesis, and microbial fermentation. The most common method of obtaining Flemingin C is through extraction from the plant species Flemingia macrophylla. This involves harvesting the plant material, drying it, and extracting the compound using solvents such as methanol or ethanol.
科学的研究の応用
Flemingin C has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a range of fields. One area of particular interest is its anti-inflammatory properties, with studies showing that it can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research is its anti-tumor properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
特性
CAS番号 |
18296-60-1 |
|---|---|
製品名 |
Flemingin C |
分子式 |
C25H26O6 |
分子量 |
422.5 g/mol |
IUPAC名 |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)5-4-11-25(3)12-10-18-23(30)19(14-22(29)24(18)31-25)21(28)8-6-16-13-17(26)7-9-20(16)27/h5-10,12-14,26-27,29-30H,4,11H2,1-3H3/b8-6+ |
InChIキー |
OFVKCCFSBLYGGS-SOFGYWHQSA-N |
異性体SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC(=C3)O)O)O)C)C |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
正規SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC(=C3)O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




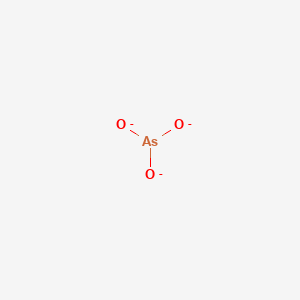

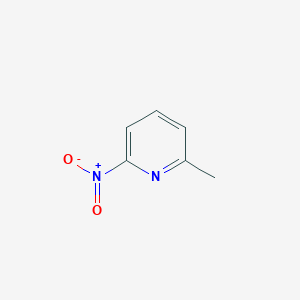
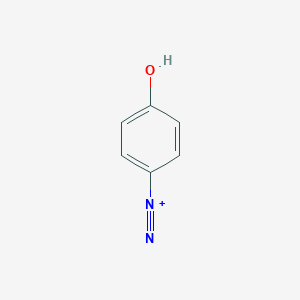
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

